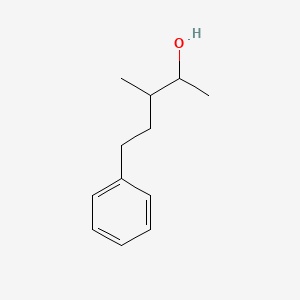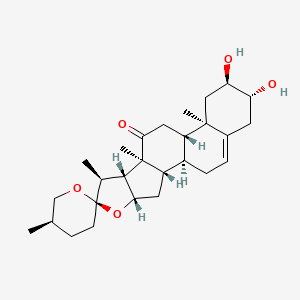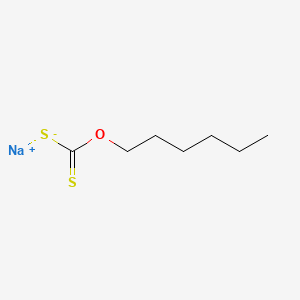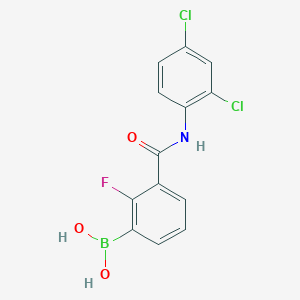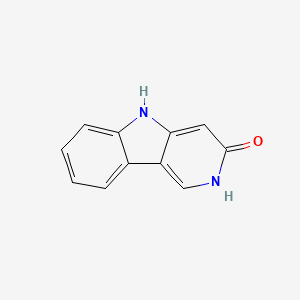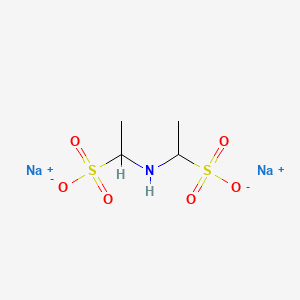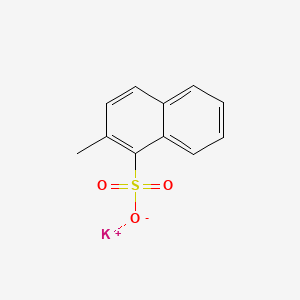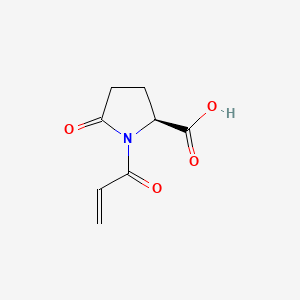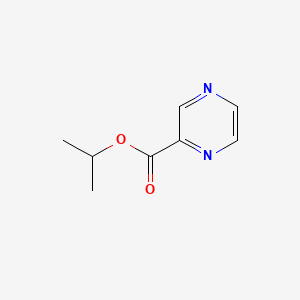
Hexamethylenediammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenediammonium sulphate is an organic compound with the chemical formula C6H18N2O4S. It is a diammonium salt derived from hexamethylenediamine and sulfuric acid. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamethylenediammonium sulphate can be synthesized through the reaction of hexamethylenediamine with sulfuric acid. The reaction typically involves mixing an aqueous solution of hexamethylenediamine with sulfuric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenediamine and sulfuric acid are combined. The reaction is carefully monitored to ensure optimal yield and purity. The product is then subjected to filtration and drying processes to obtain the final compound in its solid form.
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The diammonium groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of hexamethylenediamine oxides.
Reduction: Production of hexamethylenediamine and its derivatives.
Substitution: Formation of substituted hexamethylenediammonium compounds.
Applications De Recherche Scientifique
Hexamethylenediammonium sulphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of hexamethylenediammonium sulphate involves its interaction with various molecular targets. The compound can bind to metal ions, facilitating catalytic reactions. In biological systems, it may interact with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Hexamethylenediammonium sulphate can be compared with other similar compounds, such as:
Hexamethylenediamine: The parent compound, which is used in the synthesis of this compound.
Ammonium Sulfate: Another diammonium salt with different applications and properties.
Tetraalkylammonium Salts: These compounds have similar structures but different functional groups, leading to varied reactivity and applications.
Propriétés
Numéro CAS |
25779-20-8 |
|---|---|
Formule moléculaire |
C6H18N2O4S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
6-azaniumylhexylazanium;sulfate |
InChI |
InChI=1S/C6H16N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H2,1,2,3,4) |
Clé InChI |
LSKCMKSTINBAMW-UHFFFAOYSA-N |
SMILES canonique |
C(CCC[NH3+])CC[NH3+].[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


